4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol
Description
4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-4-ol is a heterocyclic compound featuring a benzimidazole moiety linked to a piperidine ring via a methylene bridge, with a hydroxyl group at the 4-position of the piperidine. Its derivatives are explored for diverse biological activities, including dopamine receptor antagonism () and enzyme modulation ().
Structure
3D Structure
Properties
CAS No. |
949100-26-9 |
|---|---|
Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-(benzimidazol-1-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C13H17N3O/c17-13(5-7-14-8-6-13)9-16-10-15-11-3-1-2-4-12(11)16/h1-4,10,14,17H,5-9H2 |
InChI Key |
CERBDBHTMBDLSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CN2C=NC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Using Bromomethyl Intermediates
A widely employed method involves the alkylation of piperidin-4-ol with bromomethyl-substituted benzimidazoles. As demonstrated in the synthesis of analogous piperidine-heterocycle hybrids (e.g., benzofuran-piperidine systems), bromomethyl benzimidazoles (17a–d ) are synthesized via N-bromosuccinimide (NBS) treatment in carbon tetrachloride. Subsequent reaction with piperidin-4-ol under basic conditions (K₂CO₃, KI, acetonitrile, reflux) yields the target compound.
Key Considerations :
Microwave-Assisted Alkylation
Modern techniques leverage microwave irradiation to accelerate reactions. For instance, epoxide ring-opening reactions between piperidine derivatives and benzimidazole thiols under microwave conditions (180°C, 30 min) achieve >80% conversion. Adapting this method, 4-(bromomethyl)piperidin-4-ol could react with 1H-benzimidazole under microwave irradiation to enhance efficiency.
Advantages :
-
Reduced reaction time (≤2 hours vs. 12–24 hours conventional).
Multi-Step Synthesis via Sequential Cyclization and Functionalization
Benzimidazole Ring Construction on Piperidine Scaffolds
A stepwise approach builds the benzimidazole ring post-piperidine functionalization. Starting with 4-(aminomethyl)piperidin-4-ol, condensation with o-nitroaniline derivatives followed by nitro-group reduction and cyclization (glacial acetic acid, reflux) forms the benzimidazole ring. This mirrors the synthesis of biphenyl-benzimidazole hybrids, where chalcone intermediates undergo cyclization with diamines.
Reaction Pathway :
-
Nitroaniline Condensation :
-
Reductive Cyclization :
Yield Data :
Suzuki-Miyaura Cross-Coupling for Aryl Functionalization
For advanced derivatives, palladium-catalyzed cross-coupling introduces aryl groups to the piperidine-benzoimidazole core. As exemplified in pyrroloquinoxaline synthesis, iodinated intermediates undergo Suzuki coupling with boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O). Applied to 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol, this method enables aryl diversification at the piperidine’s 4-position.
Conditions :
-
Catalyst: Pd(PPh₃)₄ (0.05 equiv)
-
Base: Na₂CO₃ (2.0 equiv)
-
Solvent: Dioxane/H₂O (4:1)
Alternative Methodologies and Emerging Approaches
Reductive Amination for Methylene Bridge Formation
Reductive amination between 1H-benzo[d]imidazole-1-carbaldehyde and piperidin-4-ol (NaBH₃CN, MeOH, RT) forms the methylene linkage. This method, though less common, avoids halogenated intermediates and achieves moderate yields (50–60%).
Mechanistic Insight :
-
Imine intermediate formation followed by borohydride reduction.
Analytical Validation and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole moiety to its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the benzimidazole moiety.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted derivatives at the piperidine ring.
Scientific Research Applications
Biological Activities
Research indicates that 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol exhibits several biological activities:
- Antiviral Activity : Studies have shown that derivatives of this compound can inhibit viral infections, including Ebola virus. For instance, related compounds demonstrated significant anti-Ebola activity by blocking viral entry at the level of the Niemann-Pick C1 protein (NPC1) .
- Enzyme Modulation : The compound may influence enzyme activities critical for various physiological processes. Its interaction with specific molecular targets can lead to alterations in receptor signaling pathways, which are essential for therapeutic effects .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
- Inhibition of Ebola Virus : A study designed new benzimidazole-piperidine hybrids as inhibitors of Ebola virus infection. Compounds derived from this scaffold showed potent antiviral activity with effective concentrations (EC50) comparable to established antiviral drugs .
- Pharmacokinetic Properties : In silico predictions indicated that certain derivatives possess favorable drug-like properties, suggesting their potential for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Piperidine Ring
- Compound 13 (): 1-((1H-Pyrrolo[2,3-b]pyridine-3-yl)methyl)-4-(4-bromophenyl)piperidin-4-ol oxalate
- Compound 14 (): 1-((1H-Pyrrolo[2,3-b]pyridine-3-yl)methyl)-4-(4-iodophenyl)piperidin-4-ol oxalate
- Compound 15 (): 1-((1H-Pyrrolo[2,3-b]pyridine-3-yl)methyl)-4-(4-(methylthio)phenyl)piperidin-4-ol oxalate Key Differences: Methylthio group. Impact: Enhanced solubility in polar solvents due to sulfur’s electron-donating properties. Melting point: Not reported .
Modifications on the Benzimidazole Moiety
- Compound 14d (): 4-((2-(Piperidin-4-ylamino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile Key Differences: Benzonitrile substitution at the benzimidazole 1-position. Impact: High purity (99%) and yield (98%), suggesting stability during synthesis. Retention time (LC-MS): 0.303 min, indicating moderate polarity .
- Compound 52 (): 4-((2-((1-(2-Morpholinoethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile Key Differences: Morpholinoethyl group on piperidine. Impact: Lower yield (42%) due to multi-step functionalization. Potential for improved pharmacokinetics via morpholine’s solubility-enhancing effects .
Functional Group Additions
- Compound 25 (): 4-((2-((1-(4-Cyanophenethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzoic acid Key Differences: Carboxylic acid group. Impact: Reduced purity (90%) vs. ester precursor (Compound 24, 93%), likely due to hydrolysis side reactions. Molecular weight: 481.2 [M+H]+ .
- Compound 44 (): (S)-4-((2-((1-(4-(5-Methyl-4,5-dihydrooxazol-2-yl)phenethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile Key Differences: Chiral dihydrooxazolylphenethyl group. Impact: Moderate yield (58%) and melting point (67–69°C), suggesting stereochemistry influences crystallinity .
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
*Estimated based on molecular formula.
Biological Activity
The compound 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol is a derivative of benzo[d]imidazole and piperidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₇N₃O
- Molar Mass : 231.29 g/mol
- CAS Number : 949100-26-9
Biological Activity Overview
The biological activity of This compound has been investigated primarily in the context of its anti-inflammatory and cytotoxic properties.
Anti-inflammatory Activity
Research indicates that derivatives of benzo[d]imidazole, including this compound, exhibit significant anti-inflammatory effects. For instance:
- A related compound demonstrated inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages, with an IC₅₀ value of 0.86 µM for NO and 1.87 µM for TNF-α .
Cytotoxic Activity
In studies assessing cytotoxic effects against various cancer cell lines, compounds related to This compound have shown promising results:
- A derivative exhibited strong cytotoxic activity against HepG2, A549, MCF-7, DU145, and SH-SY5Y cancer cell lines at concentrations ranging from 5–10 µM .
The proposed mechanism for the biological activity of this compound involves its interaction with specific molecular targets:
- NLRP3 Inhibition : The compound has been suggested to inhibit the NLRP3 inflammasome pathway, which is crucial in inflammatory responses. This was evidenced by a reduction in IL-1β release in macrophages .
- Cell Death Modulation : It has been shown to prevent pyroptosis (a form of programmed cell death) in immune cells, indicating its potential as a therapeutic agent for inflammatory diseases .
Case Studies
Several studies have highlighted the potential therapeutic applications of This compound :
Study 1: Anti-inflammatory Effects
In a controlled study, a related benzo[d]imidazole derivative was tested for its ability to reduce inflammation in vivo using a xylene-induced ear edema model in mice. The results indicated that the compound displayed more potent anti-inflammatory activity than ibuprofen .
Study 2: Cytotoxicity Against Cancer Cells
Another study evaluated the cytotoxic effects of benzo[d]imidazole derivatives on various cancer cell lines. The findings revealed that certain derivatives exhibited IC₅₀ values significantly lower than those of standard chemotherapeutic agents, suggesting their potential as novel anticancer drugs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol, and how do reaction conditions impact yield?
- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution between piperidin-4-ol derivatives and benzimidazole precursors. For example:
- Step 1 : Activation of the benzimidazole moiety (e.g., via alkylation or halogenation) .
- Step 2 : Coupling with a piperidin-4-ol derivative under basic conditions (e.g., using NaH or K₂CO₃ in DMF) .
- Step 3 : Purification via column chromatography or recrystallization.
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzimidazole C-H protons at δ 7.2–8.5 ppm; piperidine protons at δ 1.5–3.5 ppm) .
- HPLC-MS : To assess purity (>95%) and molecular weight confirmation (e.g., [M+H]⁺ peak at m/z 274.3) .
- Elemental Analysis : Validate empirical formula (C₁₄H₁₇N₃O) .
Advanced Research Questions
Q. What strategies optimize the compound’s solubility and stability in biological assays?
- Solubility Enhancement :
- Use co-solvents (e.g., DMSO ≤ 1% v/v) or cyclodextrin-based formulations .
- Adjust pH (near physiological range) to stabilize the piperidine tertiary amine .
- Stability Testing :
- Monitor degradation via LC-MS under varying conditions (e.g., light, temperature). Hydrolysis of the methylene linker is a common instability .
Q. How does structural modification of the benzimidazole or piperidine moieties affect bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Benzimidazole Substitution : Electron-withdrawing groups (e.g., Cl, F) at the 5/6 positions enhance binding to targets like histamine receptors .
- Piperidine Modification : Hydroxyl group removal reduces polarity but may decrease CNS penetration .
- Experimental Validation :
- Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or GPCR targets) for analogs .
Q. What computational methods predict the compound’s binding modes to biological targets?
- In Silico Approaches :
- Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., histamine H₄ receptor) .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .
- Validation : Cross-check with mutagenesis data (e.g., key residues like Asp³.32 in GPCRs) .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported synthetic yields (40–80%)?
- Root Causes :
- Impurity of starting materials (e.g., benzimidazole halides).
- Incomplete coupling due to steric hindrance .
- Mitigation :
- Use high-purity reagents (≥99%) and optimize reaction time (e.g., 24–48 hours for slow equilibria) .
Q. Why do some studies report conflicting bioactivity data (e.g., IC₅₀ variability)?
- Key Factors :
- Assay conditions (e.g., ATP concentration in kinase assays).
- Cell line variability (e.g., HEK293 vs. CHO for GPCR studies) .
Methodological Recommendations
Q. What in vitro assays are most suitable for evaluating this compound’s pharmacological potential?
- Primary Assays :
- GPCR Binding : Radioligand displacement (e.g., ³H-histamine for H₁/H₄ receptors) .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, JAK2) .
- Secondary Assays :
- Cell Viability : MTT assay in cancer lines (e.g., MCF-7, HeLa) .
Q. How to design a robust SAR study for this scaffold?
- Key Steps :
Synthesize analogs with systematic substitutions (e.g., -OH → -OCH₃ on piperidine; halogenation on benzimidazole) .
Test in parallel assays (binding, solubility, metabolic stability).
Use QSAR models to prioritize candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
